![molecular formula C21H26N4O2 B2493833 N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-isopropylethanediamide CAS No. 903286-98-6](/img/structure/B2493833.png)
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-isopropylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-isopropylethanediamide often involves catalytic processes and cyclization reactions. A notable method includes the Rh(III)-catalyzed cyclization of oximes and diazo compounds via aryl and vinylic C-H activation, leading to the formation of multisubstituted isoquinoline and pyridine N-oxides. This process is characterized by its mild conditions, broad substituent scope, and the generation of environmentally benign byproducts like N2 and H2O (Shi et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds within this family, including N-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-isopropylethanediamide, can be complex and is often studied through X-ray crystallography and spectroscopic methods. These analyses reveal the compound's conformational preferences and the nature of its electronic transitions, which are crucial for understanding its chemical behavior (Seifi et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of N-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-isopropylethanediamide includes its involvement in cyclization reactions and its potential to undergo modifications through reactions with various reagents. For instance, the reaction with ethyl 3-fluoro-3-(fluoroalkyl)acrylates can lead to the formation of fluoroalkyl-substituted indolizine and pyrrolo[2,1-a]isoquinoline derivatives, showcasing its versatile reactivity profile (Peng & Zhu, 2001).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The chemical compound N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-isopropylethanediamide is an example of a molecule that could potentially be involved in diverse areas of scientific research. However, specific studies on this exact compound are scarce or not directly available. Nonetheless, by examining research on closely related chemical structures and functional groups, we can infer potential applications and methodologies that might apply to this compound.
Catalyzed Synthesis of Isoquinolines
Research on the catalyzed synthesis of multisubstituted isoquinolines, like those involving Rh(III)-catalyzed cyclization of oximes and diazo compounds, highlights innovative methods for constructing complex isoquinoline structures. These processes, which involve tandem C-H activation, cyclization, and condensation steps, are crucial for synthesizing isoquinoline derivatives under mild conditions without the need for external oxidants (Shi et al., 2013).
Antimicrobial Activity
The study of the chemistry and biological activity of isoquinolines, including efforts to synthesize novel compounds with potential antimicrobial properties, illustrates the importance of these molecules in medicinal chemistry. For instance, the synthesis of 2-aryl-1,4-dihydroisoquinolin-3-imines and their evaluation for antimicrobial activity demonstrate the potential utility of isoquinoline derivatives in developing new therapeutic agents (Babichev et al., 1990).
Organic Light-Emitting Diode (OLED) Application
The study of homoleptic cyclometalated iridium complexes, including isoquinoline ligands, for their highly efficient red phosphorescence, highlights the role of such compounds in the development of OLED devices. This research underscores the importance of specific isoquinoline derivatives in advancing display technologies, providing insights into the photophysical properties necessary for high-performance OLEDs (Tsuboyama et al., 2003).
Pharmacological Activities
The exploration of 3,3-disubstituted 1-acyl-1-phenylthioureas, including isoquinoline derivatives, for their platelet antiaggregating and other activities, reflects the broad spectrum of pharmacological interests in isoquinoline structures. These studies demonstrate the potential of isoquinoline derivatives in addressing various therapeutic targets, including their role in modulating platelet aggregation and potentially offering new avenues for cardiovascular disease treatment (Ranise et al., 1991).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-15(2)24-21(27)20(26)23-13-19(17-8-5-10-22-12-17)25-11-9-16-6-3-4-7-18(16)14-25/h3-8,10,12,15,19H,9,11,13-14H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSACRFGFNOQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CN=CC=C1)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(propan-2-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

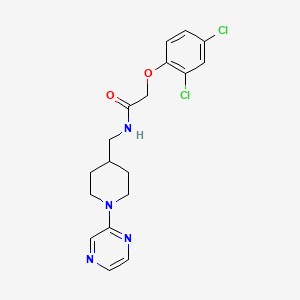

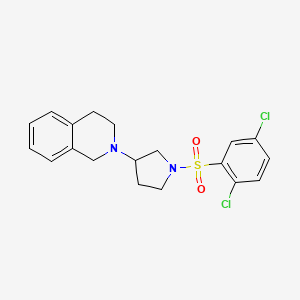
![N-(adamantan-2-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide](/img/structure/B2493753.png)
![3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2493755.png)
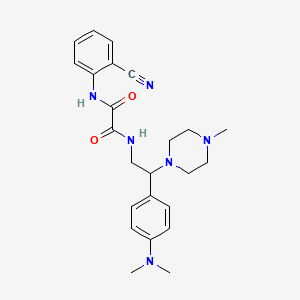
![[(4-Methoxynaphthyl)sulfonyl][3-(trifluoromethyl)phenyl]amine](/img/structure/B2493760.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2493761.png)
![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2493765.png)
![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2493767.png)

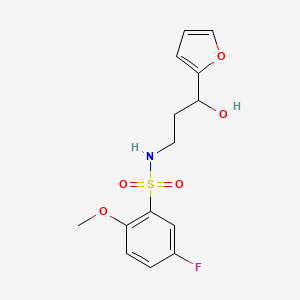
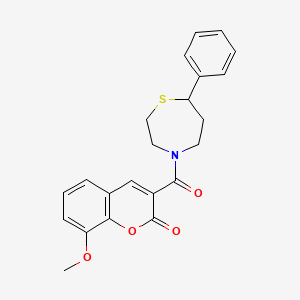
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2493771.png)